molecular formula C10H14FN3O3S B3015013 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034501-33-0

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B3015013
CAS No.: 2034501-33-0
M. Wt: 275.3
InChI Key: XVLONJNWGKJBNW-UHFFFAOYSA-N
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Description

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with an ethylsulfonyl group and an oxygen atom, which is further connected to a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrrolidine ring, followed by the introduction of the ethylsulfonyl group and the fluoropyrimidine moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.

    Biology: It can be used in studies to understand biological processes and interactions, particularly those involving pyrrolidine and pyrimidine derivatives.

    Medicine: The compound’s unique structure makes it a candidate for drug discovery and development, potentially leading to new treatments for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine include other pyrrolidine and pyrimidine derivatives, such as:

  • Pyrrolidin-2-one
  • Pyrrolidin-2,5-dione
  • Pyrrolizine
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of functional groups and the resulting properties. The presence of the ethylsulfonyl group and the fluoropyrimidine moiety imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O3S/c1-2-18(15,16)14-4-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLONJNWGKJBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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